AMYLOSE
Overview
Description
AMYLOSE is a trisaccharide composed of three glucose molecules linked by α-1,4 glycosidic bonds . It is commonly produced by the enzymatic hydrolysis of starch, specifically by the action of the enzyme alpha-amylase . This compound is the shortest chain oligosaccharide that can be classified as maltodextrin .
Preparation Methods
Synthetic Routes and Reaction Conditions
AMYLOSE can be synthesized by hydrolyzing pullulan with the enzyme pullulanase . The optimal conditions for this hydrolysis include a reaction time of 6 hours, a pH of 5.0, and a temperature of 45°C . The concentration of pullulan used is typically 3% (w/v), and the amount of pullulanase is 10 ASPU/g . The hydrolysate is then filtered, concentrated, and precipitated with ethanol to obtain maltotriose .
Industrial Production Methods
Industrial production of maltotriose often involves the use of maltotriose-producing amylases from various microorganisms such as Streptomyces, Bacillus, and Microbacterium . These enzymes hydrolyze starch to produce maltotriose-containing syrup . The purity of maltotriose in the syrup can be increased through further processing and purification steps .
Chemical Reactions Analysis
Types of Reactions
AMYLOSE undergoes several types of chemical reactions, including hydrolysis, oxidation, and glycosylation .
Common Reagents and Conditions
Hydrolysis: Catalyzed by enzymes such as alpha-amylase and pullulanase under mild conditions (pH 5.0-6.0, temperature 45-50°C).
Oxidation: Can be oxidized using reagents like sodium periodate to break the glycosidic bonds.
Glycosylation: Involves the addition of glucose units to form longer oligosaccharides.
Major Products
Scientific Research Applications
AMYLOSE has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic studies to understand the action of amylases and glycosyltransferases.
Biology: Serves as a prebiotic, promoting the growth of beneficial gut bacteria such as Bifidobacterium.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility and non-toxicity.
Industry: Utilized in the food industry as a mild sweetener and moisture regulator.
Mechanism of Action
Comparison with Similar Compounds
AMYLOSE is similar to other oligosaccharides such as maltose and maltotetraose . it is unique in its structure, consisting of three glucose units linked by α-1,4 glycosidic bonds . This structure allows it to be classified as the shortest chain oligosaccharide that can be considered a maltodextrin .
Similar Compounds
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGDTMLNYKFZSV-PXXRMHSHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858850 | |
Record name | alpha-Maltotriose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90858850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | Amylose | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11908 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
6401-81-6, 9005-82-7, 1109-28-0 | |
Record name | alpha-Maltotriose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006401816 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amylose | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | alpha-Maltotriose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90858850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.886 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Amylose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.702 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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